molecular formula C21H21ClFN7 B1139464 Ilginatinib hydrochloride

Ilginatinib hydrochloride

货号: B1139464
分子量: 425.9 g/mol
InChI 键: XFNVGPXGVAXXSH-UQKRIMTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It has shown significant efficacy in treating myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation . This compound is notable for its high selectivity and potency, making it a promising candidate for therapeutic applications.

准备方法

合成路线和反应条件: NS-018 盐酸盐的合成涉及多个步骤,包括形成关键中间体及其随后的反应。详细的合成路线是专有的,但通常包括以下步骤:

  • 通过一系列缩合和环化反应形成核心结构。
  • 引入官能团以增强选择性和效力。
  • 纯化和结晶以获得盐酸盐形式的最终产物。

工业生产方法: NS-018 盐酸盐的工业生产遵循良好生产规范 (GMP),以确保高纯度和一致性。 该过程涉及使用优化的反应条件进行大规模合成,然后进行严格的质量控制措施以确保最终产品符合所有监管标准

化学反应分析

反应类型: NS-018 盐酸盐由于其芳香族和杂环结构,主要经历取代反应。它还可以在特定条件下参与氧化和还原反应。

常用试剂和条件:

    取代反应: 通常涉及亲核试剂或亲电试剂,在温和至中等条件下进行。

    氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

    还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生各种取代的衍生物,而氧化和还原反应可以改变分子上存在的官能团

科学研究应用

Clinical Applications

Ilginatinib has been investigated primarily for its use in treating myeloproliferative neoplasms (MPNs), specifically:

  • Primary Myelofibrosis
  • Post-Polycythemia Vera Myelofibrosis
  • Post-Essential Thrombocythemia Myelofibrosis

Clinical Trials

  • Phase 1/Phase 2 Study : A study assessed the safety and tolerability of oral Ilginatinib in patients with myelofibrosis. Results indicated significant reductions in spleen size and improvements in associated symptoms .
  • Efficacy Study : Another trial compared Ilginatinib to best available therapy (BAT) in myelofibrosis patients, focusing on efficacy and safety outcomes .

Preclinical Findings

In preclinical models, Ilginatinib hydrochloride has demonstrated several beneficial effects:

  • In Vivo Studies : In murine models with JAK2V617F mutations, Ilginatinib significantly reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis while improving nutritional status and prolonging survival .
  • Cell Culture Studies : It was shown to suppress erythropoietin-independent colony formation from polycythemia vera patients' cells and inhibit the phosphorylation of STAT3 in myelodysplastic syndrome-derived cells .

Case Study 1: Efficacy in Myelofibrosis

A clinical trial involving patients with primary myelofibrosis reported a notable reduction in spleen size after treatment with Ilginatinib. Patients also experienced symptomatic relief, indicating the drug's potential as a therapeutic option for managing myelofibrosis-related complications .

Case Study 2: Safety Profile

In a safety study involving Ilginatinib, adverse effects were monitored closely. The compound was generally well-tolerated among participants, with manageable side effects that did not lead to significant discontinuation rates .

Comparative Data Table

Parameter This compound Other JAK Inhibitors
Target Kinase JAK2JAK1/JAK2/JAK3
IC50 (JAK2) 0.72 nMVaries
Clinical Indications MyelofibrosisVarious (e.g., RA)
Development Status Phase 2Approved/Investigational
Common Side Effects Fatigue, cytopeniasVaries

作用机制

NS-018 盐酸盐通过选择性抑制 JAK2 和 Src 家族激酶的活性来发挥其作用。该化合物结合到这些激酶的 ATP 结合位点,阻止其活化以及随后对下游信号分子的磷酸化。 这种抑制会破坏 JAK/STAT 信号通路,该通路对于某些癌细胞的增殖和存活至关重要

类似化合物:

    鲁索利替尼: 另一种用于治疗骨髓纤维化和真性红细胞增多症的 JAK2 抑制剂。

    非达替尼: 一种选择性 JAK2 抑制剂,在骨髓增殖性肿瘤中具有类似的应用。

    莫美替尼: 靶向 JAK1 和 JAK2,用于治疗骨髓纤维化。

NS-018 盐酸盐的独特性: NS-018 盐酸盐因其对 JAK2 的选择性高于其他 JAK 家族激酶以及它对 Src 家族激酶的额外抑制而脱颖而出。 这种双重抑制增强了其治疗潜力并降低了耐药性发展的可能性

相似化合物的比较

    Ruxolitinib: Another JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.

    Fedratinib: A selective JAK2 inhibitor with similar applications in myeloproliferative neoplasms.

    Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.

Uniqueness of NS-018 Hydrochloride: NS-018 hydrochloride stands out due to its higher selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development .

生物活性

Ilginatinib hydrochloride, also known as NS-018, is a selective inhibitor of Janus kinase 2 (JAK2) that has shown promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). This article will explore its biological activity, including in vitro and in vivo studies, mechanisms of action, and clinical trial results.

Ilginatinib specifically targets JAK2, a key player in the signaling pathways of various hematopoietic growth factors. Upon binding to its receptor, JAK2 undergoes autophosphorylation and activates the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Ilginatinib inhibits this pathway, leading to reduced cell proliferation in JAK2-dependent malignancies.

In Vitro Biological Activity

In vitro studies have demonstrated that Ilginatinib has a potent inhibitory effect on JAK2 with an IC50 of less than 1 nM. It exhibits a selectivity ratio of 30-50 times greater for JAK2 over other JAK family members such as JAK1, JAK3, and Tyk2. This specificity is critical for minimizing off-target effects and enhancing therapeutic efficacy in treating conditions associated with aberrant JAK2 activation, such as those with the JAK2V617F mutation.

Table 1: In Vitro Activity of Ilginatinib

Target KinaseIC50 (nM)Selectivity Ratio
JAK2<130-50x over JAK1, JAK3
Src-family kinasesVariesNot specified

In Vivo Efficacy

In vivo studies have corroborated the findings from in vitro assays. For instance, Ilginatinib significantly reduced splenomegaly and prolonged survival in murine models inoculated with Ba/F3 cells harboring the JAK2V617F mutation. Furthermore, it effectively decreased leukocytosis and improved overall health metrics in transgenic mice expressing this mutation.

Key Findings from Animal Studies

  • Erythropoietin-independent colony formation : Ilginatinib preferentially suppressed colony formation from polycythemia vera patients.
  • Survival Extension : Mice treated with Ilginatinib showed prolonged survival compared to control groups.
  • Reduction of Extramedullary Hematopoiesis : Treatment led to significant decreases in extramedullary hematopoiesis.

Clinical Trials

Ilginatinib is currently undergoing clinical trials to evaluate its safety and efficacy in patients with myelofibrosis. A Phase 2 study (NCT04854096) is comparing Ilginatinib against best available therapy (BAT) for patients with severe thrombocytopenia. Preliminary results suggest that Ilginatinib not only improves hematologic parameters but also enhances quality of life for patients.

Summary of Clinical Trial Design

Study PhaseDesignPopulationPrimary Endpoint
Phase 1/2Open-label, multicenterPatients with myelofibrosisEfficacy and safety
Phase 2bRandomized controlledPatients with severe thrombocytopeniaComparison with BAT

Case Studies

Recent case studies highlight the effectiveness of Ilginatinib in individual patients suffering from myelofibrosis. One notable case involved a patient with severe thrombocytopenia who showed significant improvement in platelet counts and overall health after initiating treatment with Ilginatinib.

属性

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVGPXGVAXXSH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。